BeKm-1 is a scorpion venom-derived peptide known for its high specificity as a blocker of the human ether-à-go-go-related gene potassium channel, commonly referred to as hERG. This peptide plays a significant role in cardiac physiology, as the hERG channel is crucial for repolarizing the cardiac action potential. Understanding BeKm-1's structure and function is vital for developing therapeutic agents targeting cardiac arrhythmias and other related conditions.
BeKm-1 is derived from the venom of the scorpion Buthus martensii, which is primarily found in China. The peptide was first isolated and characterized in the early 2000s, revealing its unique properties and potential applications in pharmacology.
BeKm-1 belongs to a class of potassium channel blockers, specifically targeting hERG channels. It is classified as a neurotoxin due to its origin from scorpion venom and its mechanism of action on ion channels.
The synthesis of BeKm-1 typically employs fluorenylmethoxycarbonyl solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to form the peptide chain while ensuring high purity and yield. The folding of the synthesized peptide is achieved through air oxidation, which helps establish the necessary disulfide bonds that are critical for its biological activity.
The synthesis process involves:
BeKm-1 consists of 36 amino acids with the following sequence:
Arg-Pro-Thr-Asp-Ile-Lys-Cys-Ser-Glu-Ser-Tyr-Gln-Cys-Phe-Pro-Val-Cys-Lys-Ser-Arg-Phe-Gly-Lys-Thr-Asn-Gly-Arg-Cys-Val-Asn-Gly-Phe-Cys-Asp-Cys-Phe-OH
This sequence includes several cysteine residues that form disulfide bonds, which are crucial for maintaining its three-dimensional structure.
The molecular formula of BeKm-1 is , with a molecular weight of approximately 4091.70 Da. The peptide appears as a white lyophilized solid and is soluble in water and saline buffers.
BeKm-1 primarily interacts with hERG channels, blocking potassium currents by binding preferentially to the closed conformation of these channels. This interaction can be characterized by electrophysiological techniques that measure changes in ion currents upon exposure to BeKm-1.
The binding affinity and specificity of BeKm-1 can be quantified using methods such as:
BeKm-1 exerts its effects by binding to specific sites on the hERG potassium channel, inhibiting ion flow through these channels. This blockade leads to alterations in cardiac action potentials, which can have therapeutic implications in treating arrhythmias.
Research indicates that BeKm-1 binds preferentially to the closed state of hERG channels, which is critical for understanding its pharmacological profile. Studies have shown that BeKm-1's binding mode aligns with structural models derived from advanced techniques like cryo-electron microscopy.
BeKm-1's chemical stability and reactivity are influenced by its disulfide bonds, which contribute to its structural integrity under physiological conditions. The presence of multiple basic and acidic residues also facilitates interactions with various biological targets.
BeKm-1 has significant applications in pharmacology and toxicology:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3